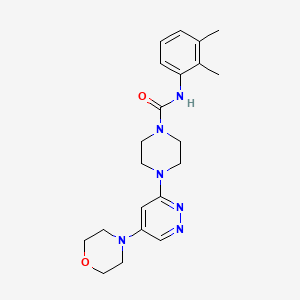

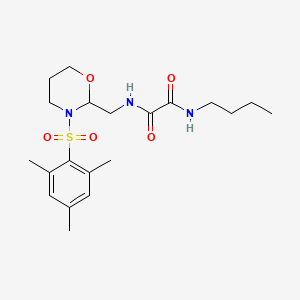

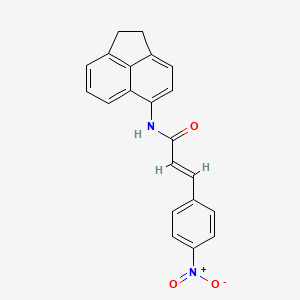

5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound could involve the use of imidazole, a five-membered heterocyclic moiety . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Molecular Structure Analysis

The molecular structure of this compound likely involves a cyclopropyl group, an isoxazole ring, and a pyrazole ring. The isoxazole ring is a five-membered heterocyclic moiety .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A significant aspect of research on compounds like 5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves their synthesis and structural characterization. Studies have focused on developing efficient synthesis methods for such compounds. For instance, Biradar et al. (2009) discussed a one-pot acid-catalyzed cyclocondensation method for synthesizing substituted pyrazoles and isoxazoles, highlighting a process that might be relevant for similar compounds (Biradar et al., 2009). Additionally, Viveka et al. (2016) conducted combined experimental and theoretical studies on pyrazole-4-carboxylic acid derivatives, providing insights into the structural and spectral properties of such molecules (Viveka et al., 2016).

Biological Activities and Applications

Several studies have explored the biological activities of pyrazole derivatives, which could extend to compounds like 5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating potential medicinal applications (Rahmouni et al., 2016). Nassar et al. (2015) outlined an efficient method for obtaining pyrazole derivatives and investigated their anti-tumor properties, suggesting their potential in cancer treatment (Nassar et al., 2015).

Chemical Reactions and Mechanisms

Understanding the chemical reactions and mechanisms involving pyrazole derivatives is another research area. For example, Rudenko et al. (2011) studied heterocyclization reactions between derivatives of 5-aminopyrazoles, revealing various possible reaction pathways (Rudenko et al., 2011). Also, Beck and Lynch (1987) discussed the synthesis of pyrazole-4-carboxylate ester derivatives, which could provide insights into the reactions involving similar compounds (Beck & Lynch, 1987).

Molecular Modeling and Theoretical Studies

Molecular modeling and theoretical studies play a crucial role in understanding the properties and potential applications of compounds like 5-cyclopropyl-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide. Liu et al. (2016) synthesized and characterized a pyrazolopyrimidine derivative and performed crystal structure determination, which is essential for understanding molecular interactions and properties (Liu et al., 2016).

Eigenschaften

IUPAC Name |

5-cyclopropyl-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-13-19(16-6-4-3-5-7-16)14(2)24(22-13)11-10-21-20(25)17-12-18(26-23-17)15-8-9-15/h3-7,12,15H,8-11H2,1-2H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDWMSRTVPCFSEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=NOC(=C2)C3CC3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-{[2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]methyl}-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2857586.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopentanecarboxamide](/img/structure/B2857589.png)

![(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone](/img/structure/B2857592.png)

![5-formyl-4-methyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B2857595.png)

![1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]piperazine](/img/structure/B2857603.png)